REACTION_CXSMILES
|
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[Br:11][C:12]1[C:13]([C:43]([O:45]CC)=O)=[C:14]([CH2:26][N:27]([CH2:38][C:39]([O:41][CH3:42])=[O:40])S(C2C=CC(C)=CC=2)(=O)=O)[N:15]([CH2:18][C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)[C:16]=1[Br:17].[NH4+].[Cl-].ClCCl.CO>C1COCC1>[Br:17][C:16]1[N:15]([CH2:18][C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)[C:14]2=[CH:26][N:27]=[C:38]([C:39]([O:41][CH3:42])=[O:40])[C:43]([OH:45])=[C:13]2[C:12]=1[Br:11] |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
61.27 g
|
Type
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reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
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Name
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ethyl 4,5-dibromo-1-(4-fluorobenzyl)-2-({(2-methoxy-2-oxoethyl)[(4-methylphenyl) sulfonyl]amino}methyl)-1H-pyrrole-3-carboxylate
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Quantity
|
107.43 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=C(N(C1Br)CC1=CC=C(C=C1)F)CN(S(=O)(=O)C1=CC=C(C=C1)C)CC(=O)OC)C(=O)OCC
|
Name
|
|
Quantity
|
0.5 L
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
1.5 L
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Type
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reactant
|
Smiles
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[NH4+].[Cl-]
|
Name
|
dichloromethane methanol
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
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ClCCl.CO
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
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CUSTOM
|
Details
|
to stir until the internal temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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addition funnel
|
Type
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CUSTOM
|
Details
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immersed in a dry ice-i-PrOH bath
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Type
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CUSTOM
|
Details
|
reached −78° C.
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Type
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CUSTOM
|
Details
|
(1.25 h)
|
Duration
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1.25 h
|
Type
|
CUSTOM
|
Details
|
does not exceed −70° C.
|
Type
|
CUSTOM
|
Details
|
(2 hours)
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
During the course of the addition
|
Type
|
CUSTOM
|
Details
|
a yellow color was first noticed giving way to an orange/yellow solution, which
|
Type
|
CUSTOM
|
Details
|
then produced a precipitate
|
Type
|
STIRRING
|
Details
|
to stir for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
ADDITION
|
Details
|
was complete, at which point LCMS (sample taken at 15 minutes after addition)
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
The mixture was rapidly poured into a 6 L separatory funnel
|
Type
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STIRRING
|
Details
|
The mixture was rapidly shaken
|
Type
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CUSTOM
|
Details
|
quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aq. layer was extracted with dichloromethane-methanol (95:5 v/v, 1 L)
|
Type
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FILTRATION
|
Details
|
The combined organic phases were filtered
|
Type
|
CUSTOM
|
Details
|
to remove a fine white precipitate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
afforded the crude
|
Type
|
CUSTOM
|
Details
|
was triturated with EtOH (0.6 L)
|
Type
|
CUSTOM
|
Details
|
the resulting white solid was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with anhydrous ethyl ether (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven (approx. 20 Torr, 50° C., 16 hours)
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=2C(=CN=C(C2O)C(=O)OC)N1CC1=CC=C(C=C1)F)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.51 g | |
YIELD: PERCENTYIELD | 54.4% | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |